1-[3-(Furan-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid
Overview
Description
1-[3-(Furan-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid is a synthetic organic compound characterized by the presence of a furan ring and a pyrrolidine ring. The compound has a molecular formula of C₁₂H₁₃NO₄ and a molecular weight of 235.24 g/mol . It is primarily used in research and development settings, particularly in the field of medicinal chemistry.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common practice in medicinal chemistry, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that heteroatomic saturated ring systems allow a greater chance of generating structural diversity , which could potentially influence the compound’s action in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Furan-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid typically involves the reaction of furan derivatives with pyrrolidine derivatives under specific conditions. One common method includes the use of a coupling reaction between a furan-2-ylprop-2-enoyl chloride and pyrrolidine-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves standard organic synthesis techniques, including purification steps like recrystallization or chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Furan-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) are used under controlled conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
1-[3-(Furan-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Shares the furan ring but lacks the pyrrolidine moiety.
Pyrrolidine-3-carboxylic acid: Contains the pyrrolidine ring but lacks the furan moiety.
Furan-2,3-dione derivatives: Formed through the oxidation of the furan ring.
Uniqueness
1-[3-(Furan-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid is unique due to the combination of the furan and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in research and development .
Properties
IUPAC Name |
1-[3-(furan-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(4-3-10-2-1-7-17-10)13-6-5-9(8-13)12(15)16/h1-4,7,9H,5-6,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGPYUACZDQKBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C=CC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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